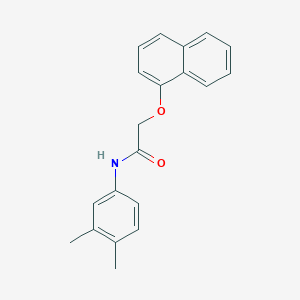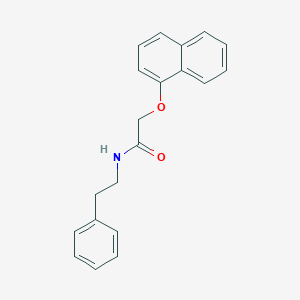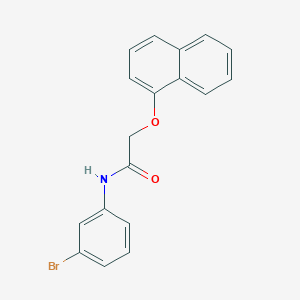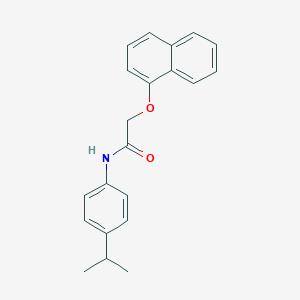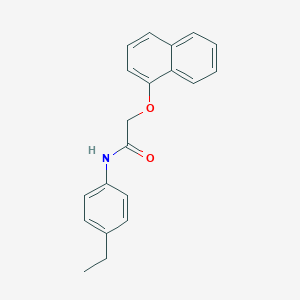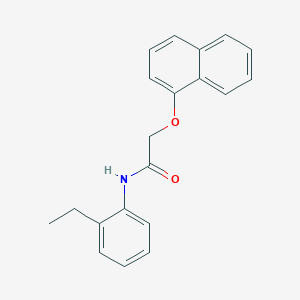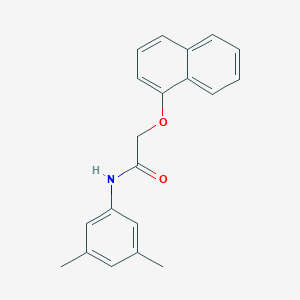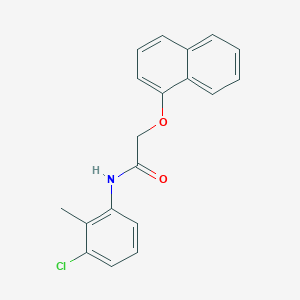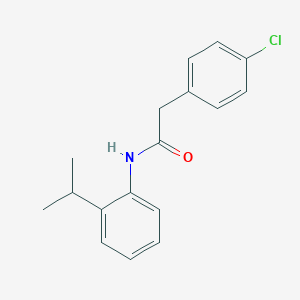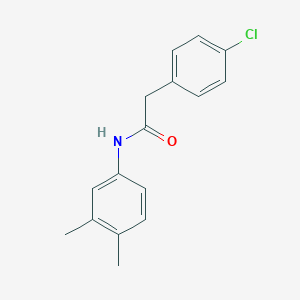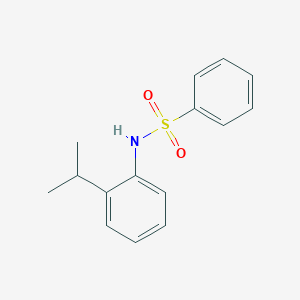
N-(2-isopropylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulindac is a sulfonamide derivative that was first synthesized in 1965 by the pharmaceutical company Merck. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. Sulindac is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which is responsible for its anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of sulindac is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Sulindac inhibits both COX-1 and COX-2 enzymes, which leads to a decrease in prostaglandin synthesis and a reduction in inflammation.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, sulindac has been shown to have other biochemical and physiological effects. Studies have demonstrated that sulindac can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Sulindac has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are responsible for the breakdown of cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulindac has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other drugs used in research. However, sulindac has some limitations in laboratory experiments. It has low water solubility, which can make it difficult to administer to cells or animals. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on sulindac. One area of interest is the development of new derivatives of sulindac that have improved pharmacological properties, such as increased solubility or longer half-life. Another area of interest is the use of sulindac in combination with other drugs or therapies for the treatment of cancer or other diseases. Finally, there is a need for more research on the mechanisms of action of sulindac and its potential effects on other cellular pathways beyond inflammation and apoptosis.
Métodos De Síntesis
Sulindac can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with benzene sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonia to form the final product, N-(2-isopropylphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
Sulindac has been extensively studied in the field of scientific research due to its potential therapeutic effects in various diseases. One of the most promising applications of sulindac is in the prevention and treatment of cancer. Studies have shown that sulindac can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer types, including colon, breast, and lung cancer.
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12(2)14-10-6-7-11-15(14)16-19(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
Clave InChI |
WRCQNJCVNSDCDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



